molecular formula C2H6N4O4S B1199596 N,N''-Sulfonylbisurea CAS No. 35507-37-0

N,N''-Sulfonylbisurea

Cat. No. B1199596
CAS RN: 35507-37-0
M. Wt: 182.16 g/mol
InChI Key: NRCPVGIMMWPWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N''-sulfonyldiurea is a sulfuric amide and a member of ureas. It has a role as an EC 2.2.1.6 (acetolactate synthase) inhibitor.

Scientific Research Applications

Sulfonamide Deprotection and Drug Metabolism

N,N''-Sulfonylbisurea compounds, particularly sulfonamides, are significant in medicinal chemistry and organic synthesis. They are used as protecting groups and are involved in electrically driven N–C bond cleavage reactions. These reactions are crucial for sulfonamide deprotection chemistry and offer insights into drug metabolism, particularly highlighting the green and sustainable technological advancements in these areas (Wetzel & Jones, 2020).

Role in Medicinal Chemistry

The N-sulfonylamino azinones, a class of N,N''-Sulfonylbisurea compounds, have attracted extensive research due to their biological activities. They are recognized for their diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Specifically, competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise in treating neurological disorders such as epilepsy and schizophrenia. These compounds exemplify the broad spectrum of biological activities associated with N,N''-Sulfonylbisurea derivatives (Elgemeie, Azzam, & Elsayed, 2019).

Anticancer and Antiviral Properties

Several N,N''-Sulfonylbisurea compounds exhibit substantial antitumor activity both in vitro and in vivo. They operate through diverse mechanisms such as carbonic anhydrase inhibition, cell cycle disruption, microtubule assembly disruption, transcriptional activator NF-Y suppression, and angiogenesis inhibition. These compounds are in various stages of preclinical screenings or computer-based drug design, reflecting their potential in cancer therapy. Moreover, sulfonamides and related derivatives have shown remarkable antiviral activity, particularly against HIV, indicating their significance in the development of compounds with reduced toxicity or activity against drug-resistant viruses (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).

properties

CAS RN

35507-37-0

Product Name

N,N''-Sulfonylbisurea

Molecular Formula

C2H6N4O4S

Molecular Weight

182.16 g/mol

IUPAC Name

carbamoylsulfamoylurea

InChI

InChI=1S/C2H6N4O4S/c3-1(7)5-11(9,10)6-2(4)8/h(H3,3,5,7)(H3,4,6,8)

InChI Key

NRCPVGIMMWPWGT-UHFFFAOYSA-N

SMILES

C(=O)(N)NS(=O)(=O)NC(=O)N

Canonical SMILES

C(=O)(N)NS(=O)(=O)NC(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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